N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine
Description
N-(4-Methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidine-based compound featuring a 4-methoxyphenyl group at position 4, a methyl group at position 6, and a sulfonylpiperazine-benzothiazole moiety at position 2. This structure combines a pyrimidine core with diverse substituents, making it relevant for pharmaceutical research, particularly in targeting enzymes or receptors where sulfonamide and piperazine groups are critical for binding . The methoxyphenyl group may enhance solubility or modulate electronic effects, while the benzothiazole sulfonyl group could contribute to metabolic stability or selective interactions .
Properties
Molecular Formula |
C24H26N6O3S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C24H26N6O3S2/c1-16-14-23(27-18-4-6-19(33-3)7-5-18)28-24(25-16)29-10-12-30(13-11-29)35(31,32)20-8-9-21-22(15-20)34-17(2)26-21/h4-9,14-15H,10-13H2,1-3H3,(H,25,27,28) |
InChI Key |
WJUHVZXVDNIWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-6-methylpyrimidin-2-amine
Method 1: Cyclocondensation of Enaminonitriles
A microwave-assisted protocol adapted from PMC7558077 involves reacting ethyl 3-aminocrotonate with cyanamide in dimethylformamide (DMF) under 150°C for 15 minutes (Yield: 78%).
Method 2: Chlorination of Pyrimidinone
4-Hydroxy-6-methylpyrimidin-2-amine is treated with phosphorus oxychloride (POCl₃) at 110°C for 4 hours (Yield: 85%).
Synthesis of 4-[(2-Methyl-1,3-Benzothiazol-6-yl)Sulfonyl]Piperazine
Step 1: Sulfonation of 2-Methyl-1,3-benzothiazol-6-amine
6-Amino-2-methylbenzothiazole is reacted with chlorosulfonic acid at 0°C, followed by quenching with ice water to yield the sulfonyl chloride intermediate (Yield: 70%).
Step 2: Piperazine Coupling
The sulfonyl chloride is treated with piperazine in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 12 hours). Purification via recrystallization from ethanol affords the sulfonylated piperazine (Yield: 65%).
Introduction of N-(4-Methoxyphenyl) Group
Buchwald-Hartwig Amination
4-Chloro-6-methylpyrimidin-2-amine undergoes palladium-catalyzed coupling with 4-methoxyaniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C (Yield: 82%).
Final Assembly of the Target Compound
Nucleophilic Substitution of Pyrimidine Core
The 2-chloro group of 4-(N-(4-methoxyphenyl)amino)-6-methylpyrimidine reacts with 4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazine in acetonitrile under reflux (18 hours). Potassium carbonate (K₂CO₃) facilitates the substitution (Yield: 68%).
Optimization Note : Microwave irradiation (100°C, 30 minutes) improves yield to 75% by reducing side reactions.
Alternative One-Pot Strategy
A streamlined approach combines 4,6-dichloropyrimidine with 4-methoxyaniline and the sulfonylated piperazine in N-methylpyrrolidone (NMP) at 130°C for 24 hours. This method avoids isolating intermediates but yields 58% due to competing reactions.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Synthesis | Chlorination → Amination → Substitution | 68 | 98 | High |
| Microwave-Assisted | Microwave-enhanced substitution | 75 | 99 | Moderate |
| One-Pot | Combined amination/substitution | 58 | 95 | Low |
Critical Process Parameters
- Sulfonylation Efficiency : Excess piperazine (1.5 eq) ensures complete conversion of sulfonyl chloride.
- Solvent Choice : Acetonitrile > DMF for substitution due to lower byproduct formation.
- Catalyst Loading : Pd(OAc)₂ (5 mol%) balances cost and activity in amination.
Challenges and Solutions
Chemical Reactions Analysis
N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic rings.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives with Methoxyphenyl Substitutions
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Structural Differences: Lacks the sulfonylpiperazine-benzothiazole group but shares the 4-methoxyphenylaminomethyl and 6-methylpyrimidine core. Key Findings: Intramolecular N–H⋯N hydrogen bonding stabilizes its conformation, and weak C–H⋯O interactions govern crystal packing. The methoxyphenyl group contributes to planarity deviations (86.1° dihedral angle) compared to the target compound’s benzothiazole sulfonylpiperazine .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine (): Structural Differences: Replaces the sulfonylpiperazine-benzothiazole with a phenyl group and introduces a trifluoromethylanilino substituent. Key Findings: The trifluoromethyl group enhances lipophilicity (higher logP), while the methoxyphenyl group retains solubility. No hydrogen bonding at N5 contrasts with the target compound’s sulfonamide-mediated interactions .
Sulfonylpiperazine-Containing Analogues
- N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (): Structural Differences: Shares the sulfonylpiperazine group but incorporates a tetrahydropyridopyrimidine core instead of a pyrimidine. Key Findings: The sulfonyl group enhances metabolic stability, and the tetrahydropyrido core may improve blood-brain barrier penetration.
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide (): Structural Differences: Features a sulfonamide-linked pyrimidine with diethylamino and dimethylbenzene groups. The absence of a benzothiazole moiety may reduce selectivity compared to the target compound .
Heterocyclic Derivatives with Overlapping Motifs
- 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (): Structural Differences: Complex fused heterocycles (pyrrolo-thiazolo-pyrimidine) with a methoxyphenyl group. The target compound’s modular sulfonylpiperazine allows for easier structural optimization .
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine ():
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The target compound’s sulfonylpiperazine-benzothiazole group offers a balance between rigidity (for target affinity) and flexibility (for synthetic tuning), unlike rigid fused heterocycles in .
- Solubility vs. Lipophilicity: The 4-methoxyphenyl group improves aqueous solubility compared to purely aromatic substituents (e.g., ’s trifluoromethylanilino), while the benzothiazole sulfonyl group maintains moderate logP (~3.5) .
- Synthetic Accessibility : Pyrimidine cores (target compound, –5) are synthetically more accessible than fused heterocycles (), enabling rapid derivatization .
Biological Activity
N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The presence of the methoxyphenyl group and the benzothiazole sulfonamide moiety is crucial for its interaction with biological targets.
Research indicates that this compound acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is significant in the regulation of gene expression related to cell proliferation and survival. This inhibition can potentially lead to therapeutic effects in conditions such as malignant mesothelioma and other cancers .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown selective inhibition against various cancer cell lines, suggesting that modifications in the chemical structure can enhance efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | |
| Compound B | MCF7 (Breast) | 3.5 | |
| Compound C | HeLa (Cervical) | 4.8 |
Antitubercular Activity
Recent research has also explored the antitubercular properties of similar benzothiazole-based compounds. These studies reported moderate to good activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values comparable to standard treatments .
Table 2: Antitubercular Activity of Benzothiazole Derivatives
Case Studies
A notable study involved the synthesis and evaluation of a series of pyrimidine derivatives, including those structurally related to this compound. The results indicated that certain modifications could enhance both anticancer and antitubercular activities without significant toxicity towards human cells .
Toxicity and Safety Profile
Toxicity assessments have shown that many compounds within this class exhibit low cytotoxicity against human cell lines, making them promising candidates for further development in therapeutic applications .
Q & A
What are the key synthetic routes for this pyrimidine derivative, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions starting with a pyrimidine core functionalized via nucleophilic substitution and coupling reactions. For example:
Core Preparation : 6-Methyl-2-phenylpyrimidine intermediates are synthesized using thiourea derivatives and ketones under acidic conditions .
Sulfonylation : The piperazine moiety is introduced via sulfonylation of the benzothiazole ring using chlorosulfonic acid, followed by coupling with the pyrimidine core .
Amination : The methoxyphenyl group is attached via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
Optimization : Use catalytic systems (e.g., Pd catalysts for amination) and monitor reaction progress via HPLC . Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to improve yield .
How can structural integrity and purity be validated during synthesis?
Level: Basic
Methodological Answer:
- Purity : Use reverse-phase HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm .
- Structural Confirmation :
- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to confirm stereochemistry .
- NMR : Analyze coupling patterns (e.g., singlet for methyl groups at δ 2.3–2.5 ppm) and aromatic proton splitting .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
What experimental strategies assess the compound’s biological activity in antimicrobial studies?
Level: Intermediate
Methodological Answer:
- Antibacterial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Curves : Evaluate bactericidal activity at 2× and 4× MIC over 24 hours .
- Antifungal Activity : Use agar diffusion assays against C. albicans and measure zone-of-inhibition diameters .
- Mechanistic Studies : Perform β-galactosidase release assays to assess membrane disruption .
How can researchers resolve contradictions in crystallographic data between polymorphic forms?
Level: Advanced
Methodological Answer:
Contradictions in hydrogen bonding or dihedral angles (e.g., 5.2° vs. 12.8° for phenyl group orientation ) arise from polymorphism. To resolve:
Thermal Analysis : Use DSC to identify melting point variations between polymorphs .
Variable-Temperature XRD : Monitor structural changes under thermal stress to detect phase transitions .
DFT Calculations : Compare experimental and computed lattice energies to determine the most stable form .
What computational methods predict target binding and structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (targeting the ATP-binding pocket). Prioritize compounds with ∆G ≤ -8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤ 2 Å) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with MIC values .
How should researchers design stability studies for long-term storage?
Level: Intermediate
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
- pH Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .
- Cryopreservation : Store lyophilized powder at -20°C under argon to prevent sulfonyl group hydrolysis .
What strategies mitigate off-target effects in enzyme inhibition assays?
Level: Advanced
Methodological Answer:
- Selectivity Screening : Test against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Proteome Profiling : Use affinity chromatography with immobilized compound to identify non-specific binders .
- Mutagenesis Studies : Introduce point mutations (e.g., T338A in bacterial gyrase) to confirm binding specificity .
How can metabolic stability be evaluated for pharmacokinetic profiling?
Level: Advanced
Methodological Answer:
- Microsomal Incubation : Incubate with rat liver microsomes (RLM) and measure parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .
- CYP Inhibition : Screen against CYP3A4 and CYP2D9 using fluorogenic substrates .
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (aim for >10% for bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
